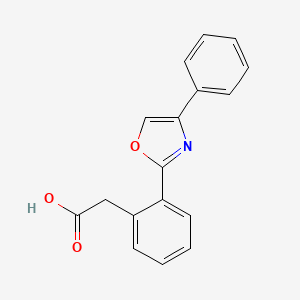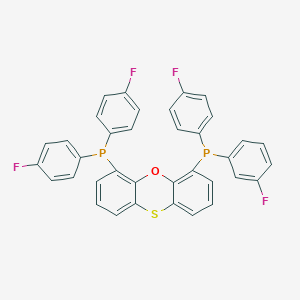
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry. This particular compound features multiple fluorophenyl groups and a phenoxathiin moiety, which may impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine likely involves multiple steps, including the formation of the phenoxathiin core and the introduction of the phosphino and fluorophenyl groups. Common synthetic routes may include:
Formation of Phenoxathiin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phosphino Groups: Phosphino groups can be introduced via reactions with phosphine reagents.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
化学反応の分析
Types of Reactions
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine may undergo various types of chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Coordination: Transition metal salts such as palladium or platinum complexes can be used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted fluorophenyl derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in homogeneous catalysis, facilitating various organic transformations.
Materials Science: It can be used in the design of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Organophosphorus compounds are often explored for their potential as therapeutic agents.
Biological Probes: The compound can be used as a probe to study biological processes involving phosphorus-containing molecules.
Industry
Agriculture: Organophosphorus compounds are used in the development of pesticides and herbicides.
Electronics: The compound may find applications in the fabrication of electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of (6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar coordination properties.
Phenoxathiin Derivatives: Compounds containing the phenoxathiin core, which may exhibit similar electronic properties.
Uniqueness
(6-(Bis(4-fluorophenyl)phosphino)phenoxathiin-4-yl)(3-fluorophenyl)(4-fluorophenyl)phosphine is unique due to the combination of multiple fluorophenyl groups and the phenoxathiin moiety, which may impart distinct reactivity and properties compared to other organophosphorus compounds.
特性
分子式 |
C36H22F4OP2S |
|---|---|
分子量 |
640.6 g/mol |
IUPAC名 |
bis(4-fluorophenyl)-[6-[(3-fluorophenyl)-(4-fluorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22F4OP2S/c37-23-10-16-27(17-11-23)42(28-18-12-24(38)13-19-28)31-6-2-8-33-35(31)41-36-32(7-3-9-34(36)44-33)43(29-20-14-25(39)15-21-29)30-5-1-4-26(40)22-30/h1-22H |
InChIキー |
SSCKVTDXCPXUSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


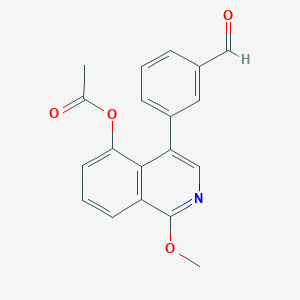
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
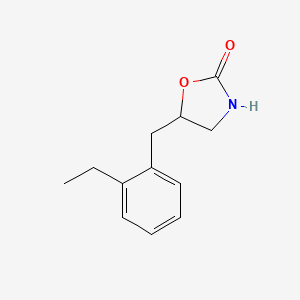
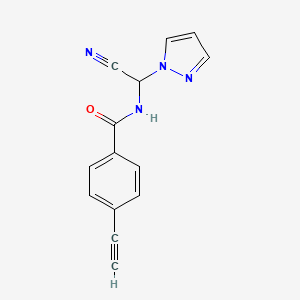

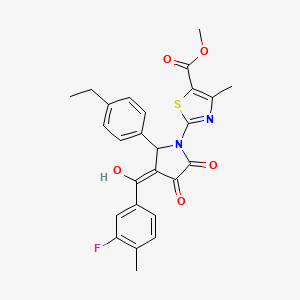
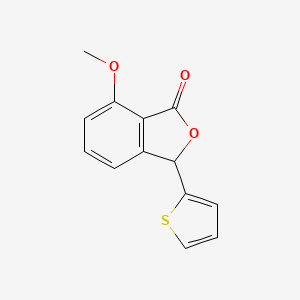


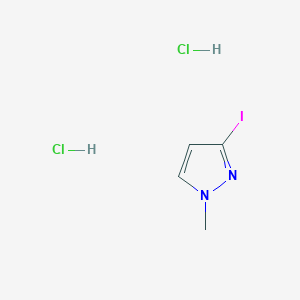
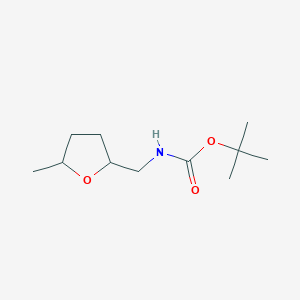
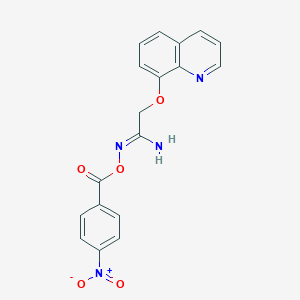
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
